N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)isobutyramide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10(2)14(17)15-12-9-11(5-6-13(12)20-3)16-7-4-8-21(16,18)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEASNLRCDFUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)isobutyramide typically involves multiple steps. The initial step often includes the preparation of the isothiazolidine ring, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the isobutyramide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)isobutyramide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)isobutyramide include other phenylpiperidines and related organic compounds with similar structural features.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's unique structure, featuring a dioxidoisothiazolidine moiety and aromatic amide groups, suggests a variety of possible interactions with biological targets.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 453.557 g/mol. The structural features include:
- Amide Group : Central to its activity, facilitating interactions with biological macromolecules.
- Dioxidoisothiazolidine Ring : Imparts unique reactivity and potential for biological interaction.
- Methoxy Substituents : Enhance lipophilicity and may influence receptor binding.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing the isothiazolidine structure have shown promising results in inhibiting tumor growth in vitro and in vivo.
- Case Study : A study evaluated the cytotoxic effects of similar compounds on A549 (lung cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. Compounds displayed IC50 values ranging from 2.55 to 4.50 µM, indicating strong anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 6.08 µM) .
The proposed mechanism involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. The dioxidoisothiazolidine moiety is thought to interact with thiol-containing proteins, disrupting redox balance and leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity:
| Compound Feature | Effect on Activity |
|---|---|
| Dioxidoisothiazolidine moiety | Essential for cytotoxicity |
| Methoxy groups | Increase lipophilicity and receptor affinity |
| Amide linkage | Facilitates interaction with target proteins |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate bioavailability due to its lipophilic nature, making it a candidate for further development in drug formulation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)isobutyramide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiazolidine derivatives are often prepared by reacting 5-substituted-2-methoxyphenylamines with isothiazolidin-1,1-dioxide intermediates in pyridine or DMF under reflux. A key step involves activating the isobutyramide group using coupling agents like EDCI/HOBt. Reaction optimization should focus on solvent polarity (e.g., pyridine for better solubility of intermediates) and stoichiometric ratios to minimize side products like unreacted amines or sulfonated byproducts .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze aromatic proton shifts (δ 6.8–7.5 ppm for methoxyphenyl) and sulfone group signals (δ 3.2–3.5 ppm for isothiazolidin-dioxide).
- X-ray crystallography : Resolve the planarity of the methoxyphenyl ring and hydrogen-bonding interactions (e.g., N–H⋯O between amide and sulfone groups) to confirm stereochemistry .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:
- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the isothiazolidin-dioxide moiety.
- DFT calculations : Compare experimental IR stretches (e.g., C=O at ~1680 cm⁻¹) with simulated spectra to identify conformational isomers .
- Crystal packing analysis : Investigate intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) that may alter spectral properties in solid vs. solution states .
Q. What is the role of the isothiazolidin-1,1-dioxide moiety in modulating biological activity?
- Methodological Answer : The sulfone group enhances electron-withdrawing effects, stabilizing charge-transfer interactions with enzyme active sites. For example:
- Docking studies : Model interactions with lipoxygenase or cyclooxygenase enzymes, focusing on hydrogen bonding between the sulfone and catalytic residues (e.g., His/Arg).
- SAR analysis : Compare IC₅₀ values of analogs lacking the sulfone group to quantify its contribution to inhibition potency .
Q. How can researchers design experiments to assess metabolic stability in vitro?
- Methodological Answer :
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation.
- Metabolite identification : Detect phase I/II metabolites (e.g., O-demethylation at the methoxyphenyl group or sulfone reduction) using high-resolution mass spectrometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in bioactivity data across studies?
- Methodological Answer : Variability in IC₅₀ values may stem from assay conditions. For example:
- Enzyme source : Recombinant vs. tissue-extracted enzymes (e.g., COX-2 from HEK293 cells vs. murine macrophages) exhibit differing isoform selectivity.
- Solubility limits : Use DMSO concentrations ≤0.1% to avoid solvent interference in cell-based assays. Validate results with orthogonal methods like SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
